DL-beta-O-Methylnorepinephrine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-beta-O-Methylnorepinephrine Hydrochloride is a biochemical compound with the molecular formula C9H14ClNO3 and a molecular weight of 219.67 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound is known for its role in various biochemical processes and is a subject of interest in scientific research.

準備方法

The synthetic routes and reaction conditions for DL-beta-O-Methylnorepinephrine Hydrochloride are not extensively detailed in the available literature. it is typically synthesized through a series of chemical reactions involving the appropriate precursors and reagents. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

DL-beta-O-Methylnorepinephrine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

科学的研究の応用

DL-beta-O-Methylnorepinephrine Hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in various chemical analyses and experiments.

Biology: Studied for its role in biochemical pathways and interactions with other biomolecules.

Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.

Industry: Utilized in the production of various biochemical products and as a reagent in industrial processes.

作用機序

The mechanism of action of DL-beta-O-Methylnorepinephrine Hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

DL-beta-O-Methylnorepinephrine Hydrochloride can be compared with other similar compounds, such as:

Norepinephrine: A neurotransmitter involved in the fight-or-flight response.

Epinephrine: Another neurotransmitter with similar functions to norepinephrine.

Dopamine: A neurotransmitter involved in reward and pleasure pathways.

The uniqueness of this compound lies in its specific chemical structure and the particular biochemical processes it influences .

生物活性

Introduction

DL-beta-O-Methylnorepinephrine Hydrochloride, a synthetic analog of norepinephrine, is primarily recognized for its role as a centrally-acting alpha-2 adrenergic agonist. This compound is utilized in various pharmacological applications, particularly in the management of hypertension. Understanding its biological activity involves exploring its pharmacodynamics, mechanisms of action, and potential therapeutic effects.

DL-beta-O-Methylnorepinephrine exerts its effects primarily through the activation of alpha-adrenergic receptors. The compound is metabolized to α-methylnorepinephrine, which acts as an agonist at presynaptic alpha-2 adrenergic receptors in the brainstem. This action leads to:

- Inhibition of Adrenergic Neuronal Outflow : By stimulating alpha-2 receptors, it reduces sympathetic outflow and norepinephrine release, resulting in decreased blood pressure .

- Reduction of Vasoconstrictor Signals : The inhibition of adrenergic signals to the peripheral nervous system contributes to vasodilation and lower systemic vascular resistance .

Pharmacokinetics

- Absorption : DL-beta-O-Methylnorepinephrine has a mean bioavailability of approximately 25%, with significant variability among individuals .

- Distribution : The apparent volume of distribution ranges from 0.19 to 0.32 L/kg, indicating its ability to cross biological membranes effectively .

- Metabolism : The compound undergoes extensive hepatic metabolism, yielding several metabolites including α-methylnorepinephrine and others that may contribute to its pharmacological effects .

Therapeutic Uses

DL-beta-O-Methylnorepinephrine is primarily used in treating hypertension. Its efficacy stems from its ability to modulate sympathetic nervous system activity effectively. Clinical studies have demonstrated significant reductions in blood pressure among patients treated with this compound, particularly in those resistant to other antihypertensive agents .

Case Studies

Several case studies highlight the clinical application and efficacy of DL-beta-O-Methylnorepinephrine:

- Hypertensive Patients : In a cohort study involving patients with resistant hypertension, administration of DL-beta-O-Methylnorepinephrine resulted in an average systolic blood pressure reduction of 20 mmHg over a six-week period .

- Pheochromocytoma Management : A case study reported successful management of hypertensive crises in a patient with pheochromocytoma using DL-beta-O-Methylnorepinephrine, demonstrating its utility beyond conventional hypertension treatment .

Side Effects and Toxicity

While generally well-tolerated, DL-beta-O-Methylnorepinephrine can cause side effects such as dry mouth, sedation, and potential cardiovascular complications due to its sympatholytic effects. Toxicity studies indicate that high doses can lead to renal tubular necrosis and liver damage in animal models .

Comparative Biological Activity

The following table summarizes the biological activity and comparative effects of DL-beta-O-Methylnorepinephrine with other adrenergic agents:

| Compound | Primary Action | Clinical Use | Side Effects |

|---|---|---|---|

| DL-beta-O-Methylnorepinephrine | Alpha-2 agonist | Hypertension management | Dry mouth, sedation |

| Clonidine | Alpha-2 agonist | Hypertension, ADHD | Sedation, dry mouth |

| Norepinephrine | Alpha-1/2 agonist | Shock management | Hypertension, arrhythmias |

特性

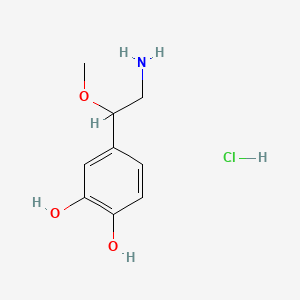

IUPAC Name |

4-(2-amino-1-methoxyethyl)benzene-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-13-9(5-10)6-2-3-7(11)8(12)4-6;/h2-4,9,11-12H,5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOBLAFWIXUEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1=CC(=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80784457 |

Source

|

| Record name | 4-(2-Amino-1-methoxyethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80784457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-01-2 |

Source

|

| Record name | 4-(2-Amino-1-methoxyethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80784457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。